Cas no 953072-16-7 (N-(2-Fluorobenzyl)ethane-1,2-diamine)

953072-16-7 structure
Nome do Produto:N-(2-Fluorobenzyl)ethane-1,2-diamine
N.o CAS:953072-16-7
MF:C9H13FN2
MW:168.211325407028
MDL:MFCD04363522
CID:1035991
PubChem ID:28301704
N-(2-Fluorobenzyl)ethane-1,2-diamine Propriedades químicas e físicas
Nomes e Identificadores
-
- N1-(2-Fluorobenzyl)ethane-1,2-diamine
- N-(2-Fluorobenzyl)ethane-1,2-diamine
- N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine
- AKOS000266734
- FT-0683485
- MFCD04363522
- N1-(2-Fluorobenzyl)-1,2-ethanediamine
- N~1~-[(2-Fluorophenyl)methyl]ethane-1,2-diamine
- LS-03780
- (2-aminoethyl)[(2-fluorophenyl)methyl]amine
- SCHEMBL7245746
- 953072-16-7
- DTXSID90651247
- CS-0315357
- STL168674
-
- MDL: MFCD04363522
- Inchi: InChI=1S/C9H13FN2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,12H,5-7,11H2
- Chave InChI: DJZGMJOPGORZNB-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)CNCCN)F
Propriedades Computadas
- Massa Exacta: 168.10627659g/mol
- Massa monoisotópica: 168.10627659g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 4
- Complexidade: 119
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.6
- Superfície polar topológica: 38Ų
Propriedades Experimentais
- Densidade: 1.082
- Ponto de ebulição: 260.8°C at 760 mmHg
- Ponto de Flash: 111.5°C
- Índice de Refracção: 1.523
- Pressão de vapor: 0.0±0.5 mmHg at 25°C
N-(2-Fluorobenzyl)ethane-1,2-diamine Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Classe de Perigo:IRRITANT
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-Fluorobenzyl)ethane-1,2-diamine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | N053980-500mg |
N-(2-Fluorobenzyl)ethane-1,2-diamine |
953072-16-7 | 500mg |
$ 450.00 | 2022-06-03 | ||
Key Organics Ltd | LS-03780-1G |
(2-aminoethyl)[(2-fluorophenyl)methyl]amine |
953072-16-7 | >95% | 1g |
£336.00 | 2025-02-08 | |
Key Organics Ltd | LS-03780-5G |
(2-aminoethyl)[(2-fluorophenyl)methyl]amine |
953072-16-7 | >95% | 5g |
£761.00 | 2025-02-08 | |
Key Organics Ltd | LS-03780-10G |
(2-aminoethyl)[(2-fluorophenyl)methyl]amine |
953072-16-7 | >95% | 10g |
£1125.00 | 2025-02-08 | |
A2B Chem LLC | AI64210-10g |
N-(2-Fluorobenzyl)ethane-1,2-diamine |
953072-16-7 | >95% | 10g |
$1412.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386027-250mg |
N1-(2-fluorobenzyl)ethane-1,2-diamine |
953072-16-7 | 95+% | 250mg |
¥864.00 | 2024-04-24 | |
Alichem | A019140826-1g |
N1-(2-Fluorobenzyl)ethane-1,2-diamine |
953072-16-7 | 95% | 1g |
$400.00 | 2023-08-31 | |
Matrix Scientific | 062558-500mg |
N-(2-Fluorobenzyl)ethane-1,2-diamine |
953072-16-7 | 500mg |
$237.00 | 2023-09-10 | ||
A2B Chem LLC | AI64210-1g |
N-(2-Fluorobenzyl)ethane-1,2-diamine |
953072-16-7 | >95% | 1g |
$509.00 | 2024-07-18 | |
A2B Chem LLC | AI64210-25g |
N-(2-Fluorobenzyl)ethane-1,2-diamine |
953072-16-7 | >95% | 25g |
$2384.00 | 2024-07-18 |
N-(2-Fluorobenzyl)ethane-1,2-diamine Literatura Relacionada
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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